molecular formula C4H4N2O2 B1675929 Maleic hydrazide CAS No. 123-33-1

Maleic hydrazide

Cat. No.: B1675929
CAS No.: 123-33-1
M. Wt: 112.09 g/mol
InChI Key: BGRDGMRNKXEXQD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Maleic hydrazide (MH) is a plant growth regulator that primarily targets the process of cell division in plants . It is known to inhibit plant growth without causing significant morphological abnormalities .

Mode of Action

MH interacts with its targets by suppressing the process of cell division . It is absorbed by the leaves and roots of plants and is actively transported to meristematic tissues where cell division occurs . This interaction results in a substantial inhibition of growth in both fronds and roots .

Biochemical Pathways

MH affects several biochemical pathways in plants. It has been reported to down-regulate the expression of some genes related to auxin response reaction, a key hormone in plant growth and development . On the other hand, it up-regulates the expression of some genes involved in carbon fixation, C4 pathway of photosynthesis, starch biosynthesis, and abscisic acid (ABA) signal transduction pathway . These changes in gene expression lead to an increase in starch contents of plants .

Pharmacokinetics

It is known that mh must be absorbed and translocated to be effective . It is typically applied to the upper half or third of the plant within 24 hours of topping, and it penetrates extensively into the plant .

Result of Action

The primary result of MH’s action is the inhibition of plant growth and an increase in biomass and starch content in some plants . For example, in Spirodela polyrrhiza 7498, a type of duckweed, treatment with MH led to a substantial inhibition of growth and an increase in starch contents . The starch content was found to be about 20-fold higher than the control .

Action Environment

The action, efficacy, and stability of MH can be influenced by environmental factors. It is applied to the foliage of various crops including potato, onion, garlic, and carrot to prevent sprouting during storage . It can also be used to control volunteer potatoes that are left in the field during harvesting .

Biochemical Analysis

Biochemical Properties

Maleic hydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme cytochrome P450 , which is involved in the metabolism of many endogenous and exogenous compounds . Additionally, this compound interacts with DNA polymerase , affecting DNA synthesis and repair processes . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway , leading to reduced cell proliferation . It also affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with stress responses . Furthermore, this compound disrupts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For example, this compound inhibits the activity of acetyl-CoA carboxylase , an enzyme involved in fatty acid synthesis, by binding to its active site . This inhibition leads to a decrease in fatty acid production and subsequent alterations in cellular lipid metabolism. Additionally, this compound affects gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of target genes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Maleic hydrazide is synthesized through the reaction of hydrazine hydrate with maleic anhydride. The process involves heating and reacting hydrazine hydrate with diluted sulfuric acid in the presence of a rare earth compound catalyst. This is followed by the addition of maleic anhydride to carry out a ring closure reaction. The resulting product is then neutralized with an inorganic alkali to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and cost-effectiveness. The use of a rare earth trifluoromethanesulfonate catalyst improves the reaction efficiency, resulting in a higher yield of this compound and controlling the residual hydrazine content to meet international standards .

Chemical Reactions Analysis

Types of Reactions

Maleic hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be decomposed by oxidizing agents and strong acids .

Common Reagents and Conditions

Major Products

The major products formed from the oxidation of this compound include maleic acid and other related compounds .

Properties

IUPAC Name

1,2-dihydropyridazine-3,6-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8)
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InChI Key

BGRDGMRNKXEXQD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NNC1=O
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Molecular Formula

C4H4N2O2
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DSSTOX Substance ID

DTXSID9020792
Record name Maleic hydrazide
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Molecular Weight

112.09 g/mol
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Physical Description

Maleic hydrazide is an odorless white solid. Sinks in water. (USCG, 1999), Colorless, crystalline solid; [HSDB] White solid; Formulated as emulsifiable concentrate and soluble concentrate (liquid and solid); [Reference #1]
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Boiling Point

Decomposes (NTP, 1992)
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Flash Point

572 °F (300 °C) (Closed cup)
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Solubility at 25 °C: water 0.6%, ethanol 0.1%, DMF 2.4% /Technical maleic hydrazide/, Solubility in water at 25 °C, 300,000 mg/L at 20 °C and 340,000 mg/L at 25 °C /Maleic hydrazide potassium salt/, Solubility in water at 25 °C, 200 g/kg /Maleic hydrazide sodium salt/, Slightly sol in hot alcohol, more sol in hot water, SOL IN AQ ALKALI & CERTAIN ORG BASES, Sol @ 25 °C in acetone, 1000 ppm; water, 6000 ppm; dimethylformamide, 20400 ppm; dimethyl sulfoxide, 90000 ppm; xylene <1000 ppm, In water, 4,507 mg/L at 25 °C
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Density

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.60 at 25 °C
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Vapor Pressure

0.00000277 [mmHg], 7.5X10-8 mm Hg at 25 °C
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Mechanism of Action

Maleic hydrazide inhibits mitosis in actively growing tissues of treated plants and also has profound effects on rate of respiration. ... Maleic acid ... reacts with -SH compounds ... /and/ competes with receptor sites of ... succinic dehydrogenase. ... Inhibition ... may represent site of action ... in plants.
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Impurities

Technical grade maleic hydrazide contains hydrazine as a contaminant., Products can contain small amount of hydrazide as impurity.
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Color/Form

Crystals from water, COLORLESS CRYSTALLINE SOLID

CAS No.

123-33-1
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Melting Point

greater than 572 °F (decomposes) (NTP, 1992), 298-300 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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